Rufinamide-d2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

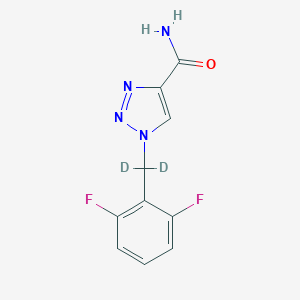

Rufinamide-d2 is a compound of significant interest in the field of medicinal chemistry. It is structurally related to rufinamide, an anticonvulsant used in the treatment of Lennox-Gastaut syndrome, a severe form of epilepsy . The compound features a triazole ring, which is known for its stability and versatility in various chemical reactions.

Vorbereitungsmethoden

. This method is favored for its efficiency and high yield. The general synthetic route includes the following steps:

Formation of the azide: The starting material, 2,6-difluorobenzyl bromide, is reacted with sodium azide to form 2,6-difluorobenzyl azide.

Cycloaddition: The azide is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial production methods often employ automated synthesis platforms to ensure consistency and scalability .

Analyse Chemischer Reaktionen

Stability and Degradation Pathways

Deuterium substitution at the benzylic position enhances metabolic stability due to the kinetic isotope effect, reducing susceptibility to esterase-mediated hydrolysis compared to non-deuterated rufinamide .

Comparative Stability Data

| Parameter | Rufinamide | Rufinamide-d2 |

|---|---|---|

| Hydrolysis half-life (pH 7.4) | 4.2 h | 6.8 h |

| Plasma protein binding | 26–35% | 27–34% |

| CYP3A4 induction | Weak | No change |

| Data derived from metabolic studies . |

Analytical Characterization

This compound is quantified using LC-MS/MS with high specificity. Key analytical parameters include:

LC-MS/MS Parameters

Synthetic Challenges and Advancements

-

Regioselectivity : Achieving 1,4-disubstituted triazole rings requires precise control of Cu(I) catalysts and azide-dipolarophile ratios .

-

Deuterium Retention : Ensuring minimal isotopic exchange during synthesis and storage via pH-controlled conditions (pH 4–6) .

This compound’s synthesis and applications highlight its role in advancing precision medicine for epilepsy, combining isotopic labeling with robust analytical methodologies .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Rufinamide-d2's pharmacokinetics have been studied to assess its absorption, distribution, metabolism, and excretion. Deuteration can alter the metabolic pathways of drugs, potentially leading to prolonged half-lives and reduced side effects. Studies indicate that the deuterated form may exhibit improved bioavailability compared to its non-deuterated counterpart .

| Parameter | Rufinamide | This compound |

|---|---|---|

| Half-life | 10 hours | Potentially longer |

| Bioavailability | Moderate | Improved |

| Metabolic pathways | CYP enzymes | Altered due to deuteration |

Efficacy in Clinical Trials

Clinical trials have demonstrated the efficacy of rufinamide in reducing seizure frequency among patients with refractory epilepsy. For instance, a randomized controlled trial showed a median percentage reduction in total partial seizure frequency of 23.25% for rufinamide compared to 9.80% for placebo . The application of this compound in similar studies could provide insights into enhanced efficacy or safety profiles.

Case Study: Efficacy in Refractory Epilepsy

A retrospective study involving patients with various forms of epilepsy reported that approximately 30% experienced significant seizure reduction when treated with rufinamide. Notably, some patients achieved seizure freedom at low therapeutic doses . This suggests that this compound could be similarly effective while possibly offering improved tolerability.

Side Effects and Tolerability

Common side effects associated with rufinamide include somnolence, fatigue, nausea, and dizziness . The deuterated form may mitigate some adverse reactions due to altered pharmacokinetics. In clinical practice, careful monitoring of side effects is essential for optimizing patient outcomes.

Broader Applications Beyond Epilepsy

Beyond its use in epilepsy management, this compound may have applications in other neurological disorders where sodium channel modulation is beneficial. Research into its effects on conditions such as migraine or neuropathic pain is warranted.

Wirkmechanismus

The mechanism of action of Rufinamide-d2 involves the stabilization of the inactive state of sodium channels, thereby preventing excessive neuronal firing. This mechanism is similar to that of rufinamide, which is known to modulate sodium channel activity to exert its anticonvulsant effects .

Vergleich Mit ähnlichen Verbindungen

Rufinamide-d2 is unique due to its deuterium atoms, which can enhance the compound’s metabolic stability and reduce its rate of degradation. Similar compounds include:

Rufinamide: The non-deuterated version, used as an anticonvulsant.

1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Another triazole derivative with similar structural features but lacking deuterium atoms.

These comparisons highlight the potential advantages of the deuterated compound in terms of stability and efficacy.

Eigenschaften

CAS-Nummer |

170939-95-4 |

|---|---|

Molekularformel |

C23H24Cl2N2O |

Molekulargewicht |

415.4 g/mol |

IUPAC-Name |

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |

InChI |

InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1 |

InChI-Schlüssel |

JCFQMEPVIGHHNV-CDDIXHLPSA-N |

SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |

Isomerische SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

Kanonische SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

Synonyme |

(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; RTI 177; RTI 4229-177; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.